Cas no 2308469-11-4 ((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid)

(3R)-3-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in solid-phase peptide synthesis (SPPS). The compound’s structure includes a sterically hindered 4,4-dimethylpentanamide moiety and a chiral (3R)-4-methylpentanoic acid backbone, enhancing its utility in constructing conformationally constrained peptides. The Fmoc group ensures orthogonal protection, enabling selective deprotection under mild basic conditions. This derivative is particularly valuable for synthesizing peptides requiring controlled stereochemistry and side-chain modifications. Its stability under SPPS conditions and compatibility with standard coupling reagents make it a reliable intermediate for complex peptide assembly.
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid structure
2308469-11-4 structure
Product name:(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
CAS No:2308469-11-4
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:6181700
PubChem ID:165567437

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
    • 2308469-11-4
    • (3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
    • EN300-1579502
    • インチ: 1S/C28H36N2O5/c1-17(2)23(14-25(31)32)29-26(33)24(15-28(3,4)5)30-27(34)35-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,29,33)(H,30,34)(H,31,32)/t23-,24?/m1/s1
    • InChIKey: JTDROGDNNAAGFX-MIHMCVIASA-N
    • SMILES: O(C(NC(C(N[C@H](CC(=O)O)C(C)C)=O)CC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 724
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.4
  • トポロジー分子極性表面積: 105Ų

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1579502-5000mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1579502-0.05g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579502-500mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
500mg
$3233.0 2023-09-24
Enamine
EN300-1579502-50mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1579502-0.1g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
0.1g
$2963.0 2023-06-04
Enamine
EN300-1579502-0.25g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1579502-0.5g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1579502-100mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1579502-1000mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
1000mg
$3368.0 2023-09-24
Enamine
EN300-1579502-1.0g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2308469-11-4
1g
$3368.0 2023-06-04

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid 関連文献

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acidに関する追加情報

Comprehensive Analysis of (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS No. 2308469-11-4)

The compound (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS No. 2308469-11-4) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structural features, including the 4,4-dimethylpentanamido and 4-methylpentanoic acid moieties, make it a valuable building block in drug discovery and biopharmaceutical research. Researchers are increasingly focusing on its applications in targeted drug delivery and proteomics, aligning with the growing demand for precision medicine.

In recent years, the scientific community has shown heightened interest in Fmoc-based protecting groups due to their stability and ease of deprotection under mild conditions. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this compound ensures efficient solid-phase peptide synthesis (SPPS), a technique dominating modern peptide therapeutics development. With the rise of AI-driven molecular design, computational tools now predict optimal applications for derivatives like CAS 2308469-11-4, particularly in designing peptide-based inhibitors for enzymes linked to metabolic disorders.

The chiral (3R)-configuration of this compound is critical for its stereoselective interactions in biological systems, a topic frequently searched in asymmetric synthesis forums. Its branched alkyl chains (e.g., 4,4-dimethylpentanamido) enhance lipid solubility, making it a candidate for cell-penetrating peptides (CPPs)—a hot topic in neurodegenerative disease research. Notably, Google Trends data reveals surging queries for "Fmoc-amino acid solubility" and "peptide stability optimization," underscoring the relevance of this compound’s physicochemical properties.

From a green chemistry perspective, the synthesis of CAS 2308469-11-4 aligns with trends toward solvent-free coupling reactions and catalytic amidation. Laboratories are adopting microwave-assisted synthesis to improve yields, a method often discussed in high-throughput screening communities. Furthermore, its compatibility with click chemistry protocols positions it as a versatile tool for biomaterial functionalization, addressing search-engine queries like "Fmoc-amino acid crosslinking."

Quality control of (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid relies on advanced HPLC-MS and NMR spectroscopy, techniques central to debates about peptide purity standards. The compound’s CAS 2308469-11-4 registry ensures traceability, a priority for GMP-compliant manufacturing. As interest grows in synthetic biology, this derivative’s role in unnatural amino acid incorporation continues to gain attention, reflected in PubMed citations and patent filings.

In conclusion, CAS 2308469-11-4 exemplifies the intersection of traditional peptide chemistry and cutting-edge biotech applications. Its structural complexity meets demands for high-specificity ligands, while its synthetic adaptability answers industry needs for scalable bioactive molecules. As searches for "custom Fmoc-amino acids" increase globally, this compound remains pivotal in advancing therapeutic peptide engineering.

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